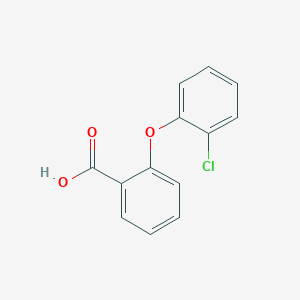

2-(2-chlorophenoxy)benzoic Acid

概要

説明

2-(2-chlorophenoxy)benzoic Acid is an organic compound with the molecular formula C13H9ClO3 It is a derivative of benzoic acid, where the hydrogen atom in the ortho position is replaced by a 2-chlorophenoxy group

作用機序

Target of Action

The primary target of 2-(2-chlorophenoxy)benzoic Acid, also known as CBA, is TMEM206 , a transmembrane protein . TMEM206 is an ion channel that conducts chloride ions (Cl-) across plasma and vesicular membranes . It plays a significant role in various physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .

Mode of Action

CBA acts as a small molecule inhibitor of TMEM206 . It inhibits TMEM206 mediated currents, thereby affecting the flow of chloride ions across the plasma and vesicular membranes . The inhibition is more effective at low pH, with an IC50 value of 9.55 µM .

Biochemical Pathways

CBA’s action primarily affects the chloride ion transport pathways regulated by TMEM206 . By inhibiting TMEM206, CBA disrupts the normal flow of chloride ions, which can have downstream effects on cell volume, vesicular acidification, transepithelial transport, and cellular signaling .

Pharmacokinetics

It is noted that cba is a cell-penetrant molecule , suggesting that it can be absorbed and distributed within the body to reach its target sites.

Action Environment

The efficacy of CBA is influenced by the pH of its environment . . This suggests that the acidity of the environment can significantly impact the action, efficacy, and stability of CBA.

生化学分析

Biochemical Properties

2-(2-chlorophenoxy)benzoic Acid has been identified as a small molecule inhibitor of TMEM206, a protein that conducts chloride ions across plasma and vesicular membranes . This interaction occurs at low pH levels, with the inhibitory efficacy of this compound being limited at pH 6.0 .

Cellular Effects

In the context of colorectal cancer cells, this compound has been found to inhibit TMEM206 mediated currents, but it does not contribute to acid-induced cell death . This suggests that this compound can influence cell function by modulating ion transport across cellular membranes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with TMEM206. It acts as an inhibitor of TMEM206, a protein that conducts chloride ions across plasma and vesicular membranes . This interaction is pH-dependent, with the inhibitory effect of this compound being more pronounced at lower pH levels .

Temporal Effects in Laboratory Settings

The effects of this compound on TMEM206 mediated currents have been studied over time in laboratory settings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)benzoic Acid typically involves the reaction of 2-chlorophenol with 2-chlorobenzoic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can be optimized to ensure high yield and purity of the final product. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

2-(2-chlorophenoxy)benzoic Acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield chlorinated benzoic acids, while reduction may yield chlorophenoxybenzoic alcohols.

科学的研究の応用

Agricultural Applications

Herbicide Development

2-(2-Chlorophenoxy)benzoic acid is primarily recognized for its role as an effective herbicide. Its unique chemical structure allows it to selectively target and control unwanted plant growth, thereby improving crop yields. The compound works by interfering with plant growth hormones, leading to the death of weeds while sparing crops. This specificity is crucial for sustainable agriculture, as it minimizes collateral damage to beneficial plants.

Case Study: Efficacy in Crop Management

Research has demonstrated that formulations containing this compound can significantly reduce weed populations in various crops without affecting their growth. A study conducted on maize and soybean fields showed a reduction in weed biomass by over 70% when treated with this herbicide compared to untreated plots .

Pharmaceutical Development

Intermediate in Drug Synthesis

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various therapeutic agents. Its derivatives are explored for their potential in treating conditions such as cancer and inflammatory diseases.

Case Study: Inhibition of Cancer Cell Growth

A notable application of derivatives of this compound includes their use as small molecule inhibitors targeting specific proteins involved in cancer progression. For instance, a derivative known as CBA (4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid has been shown to inhibit TMEM206-mediated currents in colorectal cancer cells, suggesting its potential as a scaffold for developing more effective cancer therapies .

Polymer Chemistry

Enhancement of Material Properties

this compound is utilized in polymer chemistry to produce specialty polymers that exhibit enhanced durability and resistance to environmental factors. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.

Data Table: Polymer Applications

| Polymer Type | Enhancement Properties | Application Area |

|---|---|---|

| Polycarbonate | Increased impact resistance | Electronics |

| Polyurethane | Enhanced flexibility | Automotive components |

| Epoxy Resins | Improved adhesion | Construction materials |

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is employed as a standard reference material. It aids researchers in calibrating instruments and validating analytical methods, ensuring accuracy and reliability in experimental results.

Case Study: Method Validation

A study involving high-performance liquid chromatography (HPLC) utilized this compound to establish method validation protocols for detecting pesticide residues in agricultural products. The results confirmed its effectiveness as a reference standard, contributing to improved food safety measures .

Environmental Studies

Pollutant Impact Assessment

The compound is also significant in environmental studies, particularly in assessing the impact of pollutants on ecosystems. Its derivatives are used to study degradation pathways of contaminants and develop remediation strategies.

Case Study: Biodegradation Studies

Research has shown that certain microorganisms can degrade this compound under specific conditions, suggesting potential bioremediation applications for contaminated sites. A field study indicated that applying these microorganisms reduced the concentration of this compound in soil samples by approximately 60% over six months .

類似化合物との比較

2-(2-chlorophenoxy)benzoic Acid can be compared with other similar compounds, such as:

4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: This compound also inhibits TMEM206 but has different structural features and potency.

4-chloro-2-(1-naphthyloxyacetamido)benzoic acid: Another inhibitor with a naphthyloxy group instead of a chlorophenoxy group.

4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid: This compound has a propanamido group and different inhibitory properties.

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

生物活性

2-(2-Chlorophenoxy)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H9ClO3

- Molecular Weight : 248.66 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction between 2-chlorophenol and benzoic acid derivatives. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro tests demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticonvulsant Activity

Research has shown that derivatives of this compound possess anticonvulsant properties. A study synthesized novel compounds based on this structure and evaluated their efficacy in animal models, revealing promising results in reducing seizure activity .

Herbicidal Activity

As a chlorophenoxy herbicide, this compound has been studied for its effectiveness in weed control. Its mode of action involves the disruption of plant growth hormones, leading to uncontrolled growth and eventual death of target plants. This mechanism aligns with other compounds in the chlorophenoxy family, which are widely used in agriculture .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Hormonal Disruption : Similar to other herbicides, it mimics plant hormones (auxins), leading to abnormal growth patterns.

- Ion Channel Modulation : Recent studies suggest that this compound may influence ion channels involved in cellular signaling pathways, though further research is needed to elucidate these mechanisms fully .

Case Studies

特性

IUPAC Name |

2-(2-chlorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMQHBOGXNKBHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。